![molecular formula C19H16N4 B11456743 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11456743.png)
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with substituted benzaldehydes under acidic conditions to form the imidazo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production methods for this compound often employ catalytic processes to enhance yield and reduce reaction times. The use of recyclable catalysts, such as Brønsted acidic ionic liquids, has been reported to be effective in achieving high yields under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]pyrimidines: These compounds also contain an imidazo core and are used in the development of pharmaceuticals for various therapeutic applications.
Uniqueness
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C19H16N4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H16N4/c1-14-7-9-15(10-8-14)18-19(21-16-5-3-2-4-6-16)23-12-11-20-13-17(23)22-18/h2-13,21H,1H3 |
InChI Key |
YCBLEYBNLWCFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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